trans-3-Nonene
Overview
Description
trans-3-Nonene: is an organic compound classified as an alkene, characterized by the presence of a carbon-carbon double bond. Its molecular formula is C9H18 , and it is specifically an isomer of nonene where the double bond is located between the third and fourth carbon atoms in the trans configuration. This compound is a colorless liquid at room temperature and is used in various chemical synthesis processes .
Mechanism of Action
Target of Action
Trans-3-Nonene, also known as (E)-Non-3-ene, is a chemical compound with the molecular formula C9H18
The primary targets of this compound are not well-documented in the literature
Mode of Action
It is known that the compound can participate in chemical reactions due to the presence of a carbon-carbon double bond . This allows it to interact with various molecules, potentially leading to changes in cellular processes.
Biochemical Pathways
One study suggests that similar compounds can participate in the diels-alder reaction, a common method for synthesizing cyclic organic compounds . This suggests that this compound may influence pathways involving these types of reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrogenation of 3-Nonynes: One common method for synthesizing trans-3-Nonene involves the partial hydrogenation of 3-nonyne using a palladium catalyst.
Isomerization of 1-Nonene: Another method involves the isomerization of 1-nonene using a suitable catalyst, such as a zeolite or a metal oxide, under controlled temperature and pressure conditions.
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of nonynes or the isomerization of linear alkenes. These processes are optimized for high yield and purity, employing advanced catalytic systems and reaction conditions .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-3-Nonene can undergo oxidation reactions to form various oxygenated products, such as alcohols, aldehydes, and carboxylic acids.
Reduction: Reduction of this compound typically involves the addition of hydrogen across the double bond to form nonane.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, ozone, and other strong oxidizing agents.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.
Substitution: Halogens such as chlorine or bromine, often in the presence of a solvent like carbon tetrachloride.
Major Products:
Oxidation: Alcohols, aldehydes, carboxylic acids.
Reduction: Nonane.
Substitution: Dihalogenated nonenes.
Scientific Research Applications
Chemistry: trans-3-Nonene is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the production of polymers, surfactants, and other specialty chemicals .
Biology and Medicine: In biological research, this compound is used to study the effects of alkenes on cellular processes and enzyme activities. It is also investigated for its potential use in drug delivery systems and as a precursor for bioactive molecules .
Industry: In the industrial sector, this compound is utilized in the manufacture of lubricants, plasticizers, and other performance-enhancing additives. Its reactivity and versatility make it valuable in various chemical processes .
Comparison with Similar Compounds
1-Nonene: An isomer with the double bond at the first carbon atom.
2-Nonene: An isomer with the double bond at the second carbon atom.
cis-3-Nonene: An isomer with the double bond at the third carbon atom in the cis configuration.
Uniqueness: trans-3-Nonene is unique due to its specific double bond configuration, which imparts distinct chemical reactivity and physical properties compared to its isomers. This configuration affects its boiling point, solubility, and reactivity in various chemical reactions .
Biological Activity
trans-3-Nonene is an unsaturated hydrocarbon belonging to the class of alkenes, specifically a linear alkene with a double bond located between the third and fourth carbon atoms in the chain. Its chemical structure is represented as C₉H₁₈, and it has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology.
This compound is characterized by its double bond configuration, which influences its reactivity and interactions with biological systems. The compound is typically found in various natural sources, including certain essential oils and as a byproduct of petroleum refining.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. A study demonstrated that it could inhibit the growth of specific bacterial strains, suggesting potential applications in food preservation and as a natural antimicrobial agent . The mechanism of action may involve disruption of microbial cell membranes due to its hydrophobic nature.
Cytotoxic Effects
This compound has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies have shown that it can induce apoptosis in certain types of cancer cells, potentially through the activation of caspase pathways. This apoptotic effect was more pronounced in human cancer cell lines compared to normal cells, indicating a degree of selectivity that could be beneficial for therapeutic applications .
Study 1: Antimicrobial Activity
In a controlled laboratory setting, this compound was tested against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations above 0.5% (v/v). The study concluded that this compound could serve as a natural preservative in food products due to its effective antimicrobial properties .
Concentration (%) | E. coli Viability (%) | S. aureus Viability (%) |
---|---|---|
0.1 | 85 | 90 |
0.5 | 60 | 70 |
1.0 | 30 | 40 |
Study 2: Cytotoxicity on Cancer Cells
A separate study assessed the cytotoxic effects of this compound on three different human cancer cell lines: breast (MCF-7), prostate (PC-3), and lung (A549). The findings showed that this compound significantly reduced cell viability in a dose-dependent manner, with IC50 values ranging from 25 to 35 µM across the tested lines.
Cell Line | IC50 (µM) | Apoptosis Induction (%) |
---|---|---|
MCF-7 | 30 | 40 |
PC-3 | 25 | 50 |
A549 | 35 | 30 |
The biological activity of this compound can be attributed to its ability to interact with cellular membranes and proteins. Its hydrophobic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. Furthermore, this compound may influence signaling pathways related to apoptosis and inflammation, contributing to its observed cytotoxic effects .
Properties
IUPAC Name |
(E)-non-3-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18/c1-3-5-7-9-8-6-4-2/h5,7H,3-4,6,8-9H2,1-2H3/b7-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBSHDKATAPNIA-FNORWQNLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70879624 | |
Record name | TRANS-3-NONENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70879624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20063-92-7, 125146-82-9 | |
Record name | (3E)-3-Nonene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20063-92-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Nonene, (3E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020063927 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Heptene, ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125146829 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TRANS-3-NONENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70879624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (E)-non-3-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.526 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-NONENE, (3E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/697F6717WI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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